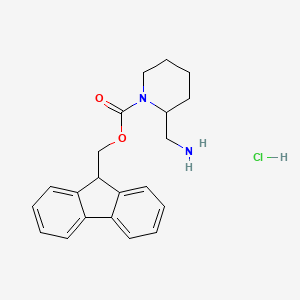

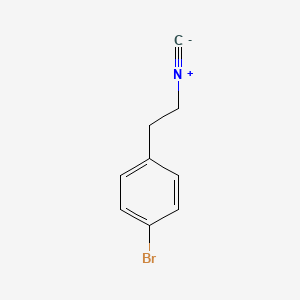

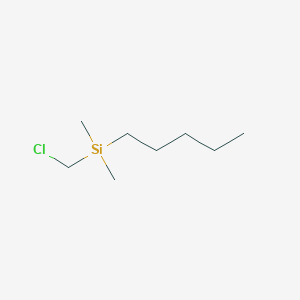

![molecular formula C14H7ClF6O2S B1596783 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride CAS No. 885950-95-8](/img/structure/B1596783.png)

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

Übersicht

Beschreibung

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride, also known as BTPB, is a type of organosulfur compound used in various scientific research applications. It is a white crystalline solid that is highly soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). BTPB is used in a variety of research applications including synthesis, biochemical and physiological studies, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Antimicrobial Activities

A study by Al‐Azmi and Mahmoud (2020) in ACS Omega discusses the synthesis of novel derivatives starting with p-phenylenediamine and their evaluation as antimicrobial agents. This research illustrates the potential of utilizing 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride or similar compounds in the development of new antimicrobial agents through chemical synthesis and characterization processes (Al‐Azmi & Mahmoud, 2020).

Novel Sulfonated Thin-film Composite Membranes

Liu et al. (2012) describe the synthesis of novel sulfonated aromatic diamine monomers used to prepare thin-film composite (TFC) nanofiltration membranes. These membranes showed improved water flux and dye rejection, highlighting the importance of such chemical compounds in enhancing the performance of filtration membranes for water treatment and dye separation (Liu et al., 2012).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Percec et al. (2001) in The Journal of Organic Chemistry detail the synthesis of functional aromatic bis(sulfonyl chlorides) and their applications as starting materials in the preparation of complex organic molecules, demonstrating the utility of such compounds in advanced organic synthesis and materials science (Percec et al., 2001).

Ionomeric Poly(phenylene) Polyelectrolytes

Fujimoto et al. (2005) present the synthesis of poly(phenylene)-based polyelectrolytes for potential use in polymer electrolyte membrane fuel cells. This work underscores the role of sulfonated compounds in creating high-performance materials for energy applications (Fujimoto et al., 2005).

Selenium-Catalyzed Oxidations

Ten Brink et al. (2001) explore the catalytic activity of diselenides, including those derived from 3,5-bis(trifluoromethyl)phenyl derivatives, in Baeyer-Villiger reactions. This study highlights the catalytic capabilities of such compounds in organic synthesis, particularly in oxidations and rearrangements (Ten Brink et al., 2001).

Eigenschaften

IUPAC Name |

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKQXUWYESLZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382271 | |

| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |

CAS RN |

885950-95-8 | |

| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

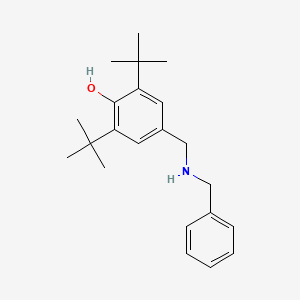

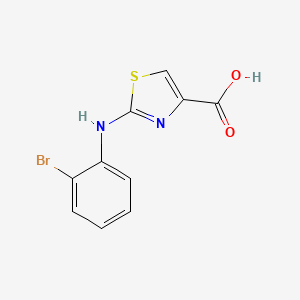

![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1596701.png)

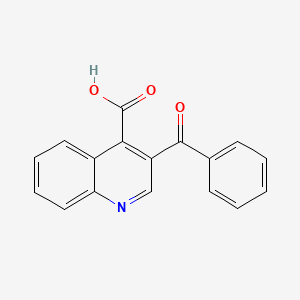

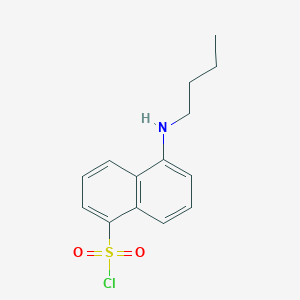

![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)

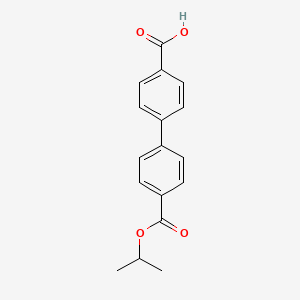

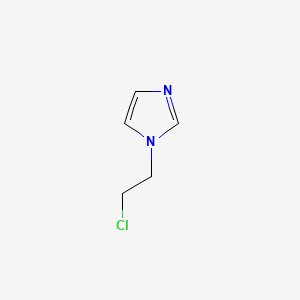

![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)

![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)